N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide
Description
N-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide is a small-molecule compound featuring a pyrrolidinone core substituted with a 4-chlorophenyl group at the 1-position and a methyl-linked 3,4-difluorobenzamide moiety at the 3-position.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF2N2O2/c19-13-2-4-14(5-3-13)23-10-11(7-17(23)24)9-22-18(25)12-1-6-15(20)16(21)8-12/h1-6,8,11H,7,9-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZRCQDEUPWIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new amide or thioamide derivatives .
Scientific Research Applications
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine: This compound is investigated for its potential use in treating diseases, such as cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidinone
- N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide Hydrochloride (): Core: Piperidine ring (6-membered, nitrogen-containing) vs. pyrrolidinone (5-membered lactam).
Pyrazolo-Pyrimidine vs. Pyrrolidinone
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Core: Pyrazolo[3,4-d]pyrimidine (bicyclic heteroaromatic system) vs. pyrrolidinone. Substituents: Chromen-4-one and fluorophenyl groups introduce planar aromaticity, favoring intercalation or kinase inhibition. Implications: The extended π-system may enhance DNA/protein binding but reduce blood-brain barrier penetration compared to the smaller pyrrolidinone .
Substituent-Driven Differences
Halogenation Patterns
- N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-2-(trifluoromethyl)benzamide (): Substituents: 3-Chlorophenyl and trifluoromethylbenzamide.
Sulfonyl vs. Amide Linkages
Data Table: Structural and Hypothesized Properties
Research Findings and Implications
- Target Compound Advantages: The pyrrolidinone core provides rigidity for selective target binding, while the difluorobenzamide balances lipophilicity and solubility. Chlorophenyl and difluoro substitutions may synergize in halogen bonding (e.g., with kinase ATP pockets or GPCRs) .
- Limitations vs.
- Patent Trends: Fluorinated benzamides and chlorophenyl-pyrrolidinones are recurrent in kinase and CNS drug patents, suggesting therapeutic relevance .
Biological Activity
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C18H16ClF2N2O
- Molecular Weight : 346.7832 g/mol
- CAS Number : 954668-88-3
The structural formula indicates that the compound contains a pyrrolidine ring substituted with a chlorophenyl group and a difluorobenzamide moiety, which are critical for its biological activity.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities, including:
The biological activity of this compound is believed to be mediated through several pathways:
- Binding Affinity to Proteins : The compound's ability to bind with bovine serum albumin (BSA) suggests significant pharmacokinetic properties that enhance its bioavailability and therapeutic efficacy .
- Molecular Interactions : The presence of halogen atoms (chlorine and fluorine) in its structure may facilitate stronger interactions with target proteins through halogen bonding, influencing its biological activity positively.
Study 1: Antibacterial Efficacy
A study conducted on a series of compounds similar to this compound showed promising results in antibacterial screening. The compounds were tested against multiple bacterial strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition at low concentrations .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 20 |
| This compound | TBD |
Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition demonstrated that similar pyrrolidine derivatives could significantly inhibit urease activity. This inhibition is particularly relevant for treating conditions like peptic ulcers where urease-producing bacteria play a role.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Urease | Competitive | 10 |
| Acetylcholinesterase | Non-competitive | 12 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution for pyrrolidinone ring formation and coupling reactions to introduce the 3,4-difluorobenzamide moiety. Key steps include:
- Ring Formation : Cyclization of 4-chlorophenyl-substituted precursors under acidic or basic conditions to generate the 5-oxopyrrolidin-3-yl scaffold .
- Coupling Reactions : Amide bond formation between the pyrrolidinone intermediate and 3,4-difluorobenzoic acid derivatives using coupling agents like EDCI/HOBt .
- Optimization : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., DMAP) significantly impact yield. Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the presence of the 4-chlorophenyl, pyrrolidinone, and difluorobenzamide groups. Key signals include δ ~7.3–7.5 ppm (aromatic protons) and δ ~2.5–3.5 ppm (pyrrolidinone methylene) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarities to pyrazolo[3,4-d]pyrimidine derivatives known to modulate enzymatic activity .
- Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging fluorinated aromatic groups’ affinity for hydrophobic binding pockets .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical for reliable predictions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Focus on hydrophobic interactions between the 4-chlorophenyl group and enzyme active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD and hydrogen bond occupancy .
- ADMET Prediction : SwissADME predicts logP (lipophilicity) and bioavailability, critical for prioritizing analogs .
Q. What strategies address low solubility in pharmacological testing, and how can structural analogs improve pharmacokinetics?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the benzamide moiety to improve absorption .
- SAR Studies : Replace the 3,4-difluoro group with trifluoromethyl or methoxy substituents to balance solubility and potency .
Q. How can researchers resolve contradictions in reported reaction conditions (e.g., solvent polarity effects on cyclization)?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial design to test solvent (DMF vs. THF), temperature (40–100°C), and catalyst loadings. Analyze outcomes via ANOVA .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and identify rate-limiting steps .
Q. What are the challenges in obtaining high-quality X-ray crystallography data for this compound, and how can they be mitigated?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with dichloromethane/hexane mixtures. The 4-chlorophenyl group may hinder packing; try seeding or gradient cooling .
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small, weakly diffracting crystals .
- Refinement : SHELXL-2018 refines disorder models for flexible pyrrolidinone methylene groups .
Q. How can metabolic stability be assessed in vitro, and what structural features influence susceptibility to hepatic enzymes?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities. The difluorobenzamide group may reduce CYP affinity compared to nitro or chloro analogs .
Data Contradiction Analysis Example
Issue : Conflicting reports on optimal cyclization conditions (acidic vs. basic media).
Resolution :
- Hypothesis Testing : Acidic conditions (HCl/EtOH) may favor imine formation, while basic media (K2CO3/DMF) promote nucleophilic attack.
- Experimental Validation : Parallel reactions under both conditions with TLC monitoring. Isolate intermediates for NMR comparison .
Key Research Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
